6-Keto-prostaglandin F1alpha

Bone Metabolism Prostaglandin Pharmacology In Vitro Assay

6-Keto-prostaglandin F1α is the stable, ≥98% pure hydrolysis product of prostacyclin (PGI2), essential for quantifying PGI2 biosynthesis where the parent compound's 2-3 min half-life precludes direct measurement. Unlike other prostaglandin metabolites, it is a specific biomarker for COX pathway activity and a unique epithelial secretagogue (EC₅₀ 80 nM), making it irreplaceable in cardiovascular, inflammation, and mucosal research. Procure as an analytical standard for LC-MS/MS method validation or functional assays.

Molecular Formula C20H34O6
Molecular Weight 370.5 g/mol
CAS No. 58962-34-8
Cat. No. B032405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Keto-prostaglandin F1alpha
CAS58962-34-8
Synonyms6 Keto PGF1 alpha
6 Ketoprostaglandin F1 alpha
6 Oxo PGF1 alpha
6 Oxoprostaglandin F1 alpha
6-Keto-PGF1 alpha
6-Ketoprostaglandin F1 alpha
6-Oxo-PGF1 alpha
6-Oxoprostaglandin F1 alpha
alpha, 6-Keto-PGF1
alpha, 6-Ketoprostaglandin F1
alpha, 6-Oxo-PGF1
alpha, 6-Oxoprostaglandin F1
F1 alpha, 6-Ketoprostaglandin
F1 alpha, 6-Oxoprostaglandin
Molecular FormulaC20H34O6
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1
InChIKeyKFGOFTHODYBSGM-ZUNNJUQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





6-Keto-prostaglandin F1alpha (CAS 58962-34-8): A Stable Prostacyclin Hydrolysis Product for Research and Analytical Standardization


6-Keto-prostaglandin F1alpha (6-keto-PGF1α) is the major, stable, non-enzymatic hydrolysis product of prostacyclin (prostaglandin I₂, PGI₂) . It is an endogenously produced prostanoid found in cerebrospinal fluid, urine, and blood . As a research compound, it is supplied at ≥98% purity and is primarily utilized as an analytical standard and biomarker for monitoring in vivo PGI₂ biosynthesis, due to the latter's extreme instability (half-life ~2-3 minutes) [1]. Its applications span cardiovascular research, inflammation studies, and assay development, where its quantifiable presence serves as a critical index of cyclooxygenase (COX) pathway activity .

Why 6-Keto-prostaglandin F1alpha Cannot Be Substituted with Other Prostaglandin Metabolites for Research and Assay Applications


The analytical and biological properties of 6-keto-PGF1α are uniquely defined by its origin as the primary hydrolysis product of PGI₂ and its distinct receptor interactions. Attempting to substitute it with other prostaglandin metabolites, such as 6-keto-PGE1, PGF2α, or even the parent compound PGI₂, leads to profound and quantifiable differences in assay outcomes and experimental interpretation [1]. While other prostaglandins may serve as markers for different pathways or exert potent vasoactive and pro-inflammatory effects, 6-keto-PGF1α provides a stable, specific, and largely inactive surrogate for measuring the highly labile PGI₂ [2]. This specificity is critical for accurate quantification in complex biological matrices and for avoiding confounding biological activity in functional assays [3][4].

Quantitative Differentiation of 6-Keto-prostaglandin F1alpha Against Key Prostaglandin Analogs


6-Keto-PGF1α Exhibits Partial Agonism in Bone Resorption, Unlike the Potent 6-Keto-PGE1 Agonist

In a direct head-to-head comparison of 19-day fetal rat long bone cultures, 6-keto-PGF1α failed to produce a maximal resorptive response and its effects were not dose-related, classifying it as a partial agonist. In stark contrast, the related metabolite 6-keto-PGE1 was an effective stimulator with a clear dose-response relationship [1].

Bone Metabolism Prostaglandin Pharmacology In Vitro Assay

6-Keto-PGF1α Lacks the Cyclic AMP-Elevating Activity of Its Parent Compound, Prostacyclin (PGI₂)

In an isolated, perfused canine lung model, infusion of prostacyclin (PGI₂) led to significant increases in pulmonary cyclic AMP levels. Conversely, infusion of 6-keto-PGF1α under identical experimental conditions produced no change in cyclic AMP levels compared to control [1].

Second Messenger Signaling Vascular Biology Functional Assay

6-Keto-PGF1α is a More Potent Epithelial Secretagogue Than Stable PGI₂ Analogs

In a study of human intestinal crypt cells (T84), synthetic 6-keto-PGF1α activated a basolaterally polarized, Ca²⁺-coupled epithelial receptor, inducing electrogenic Cl⁻ secretion. Its potency (EC₅₀ = 80 nM) was 3.5-fold higher than that of stable PGI₂ analogs (EC₅₀ = 280 nM) [1].

Mucosal Immunology Ion Transport Epithelial Cell Biology

6-Keto-PGF1α Does Not Bind the PGE₂ Receptor, Unlike PGF2α Which Shows Cross-Reactivity

In a photoaffinity labeling study of the cardiac sarcolemmal PGE₂ receptor, specific binding of [³H]azido-PGE₂ was displaced by excess unlabelled PGE₂ or azido-PGE₂. However, neither PGF2α, 6-keto-PGF1α, nor PGD2 were able to displace the labeled ligand [1]. This class-level inference confirms that 6-keto-PGF1α lacks affinity for this receptor, while PGF2α may exhibit some cross-reactivity.

Receptor Pharmacology Prostaglandin Receptor Binding Assay

6-Keto-PGF1α Provides Superior Metabolic Stability as a Biomarker Compared to the Labile Parent PGI₂

Prostacyclin (PGI₂) is notoriously unstable, with a half-life of only 2-3 minutes in biological fluids, which severely limits its direct measurement as an in vivo marker of endothelial function. Its primary metabolite, 6-keto-PGF1α, is a stable hydrolysis product that can be reliably quantified in plasma, urine, and culture media using validated methods [1][2]. A validated LC-MS/MS assay demonstrates that 6-keto-PGF1α is stable in plasma for 20 hours at room temperature and through three freeze-thaw cycles, whereas PGI₂ would be completely degraded [3].

Analytical Chemistry Biomarker Stability Sample Preparation

Optimal Research and Industrial Applications for 6-Keto-prostaglandin F1alpha


Quantitative Biomarker for Endothelial Prostacyclin (PGI₂) Production in Cardiovascular and Inflammation Research

6-Keto-PGF1α is the gold-standard surrogate for measuring the production of the highly unstable vasodilator and anti-thrombotic agent, prostacyclin (PGI₂). Its superior ex vivo stability (stable for 20h at room temperature) allows for reliable quantification in plasma, serum, and urine, unlike the direct measurement of PGI₂ which is impractical due to its 2-3 minute half-life [1]. Validated assays, such as the 6-keto-PGF1α EIA kit, are routinely used to assess endothelial function, COX activity, and the effects of pharmacological interventions on the PGI₂ pathway in models of thrombosis, atherosclerosis, and hypertension [2].

Specific Study of Epithelial Chloride Secretion and Mucosal Inflammation

Contrary to its classification as an 'inactive' metabolite, 6-keto-PGF1α is a potent and specific epithelial secretagogue (EC₅₀ = 80 nM) with 3.5-fold higher potency than other stable PGI₂ analogs [3]. It activates a unique, Ca²⁺-coupled receptor on intestinal epithelia to drive electrogenic chloride secretion. This distinct functional activity makes 6-keto-PGF1α the appropriate compound for investigating endothelial-epithelial crosstalk pathways in mucosal tissues like the lung and gut, a role that cannot be fulfilled by PGI₂ analogs or other prostaglandin metabolites.

Analytical Standard and Internal Standard for LC-MS/MS Method Development

As a defined chemical entity available in high purity (≥98%), 6-keto-PGF1α is an essential analytical standard for developing and validating quantitative LC-MS/MS methods to measure its own concentration and that of its downstream metabolites (e.g., 2,3-dinor-6-keto-PGF1α) in biological matrices [4]. Its stable nature and well-characterized fragmentation pattern ensure method accuracy and reproducibility, which are critical for both research and clinical diagnostic development. Its deuterated form (6-keto-PGF1α-d4) is also widely used as a stable isotope-labeled internal standard for precise quantification .

Research into Bone Metabolism Disorders and Prostaglandin Pharmacology

In bone biology, 6-keto-PGF1α serves as a critical tool for dissecting the specific actions of prostacyclin metabolites. Its classification as a partial agonist in bone resorption assays, in direct contrast to the potent agonist 6-keto-PGE1, allows researchers to pinpoint the distinct contribution of each metabolite to PGI₂'s overall effects on bone turnover [5]. This specificity is essential for studies investigating the role of prostaglandins in conditions like osteoporosis, rheumatoid arthritis, and bone metastasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Keto-prostaglandin F1alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.